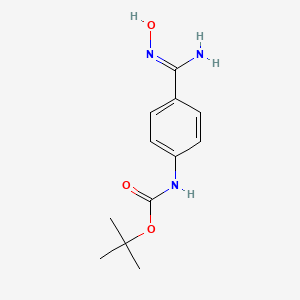

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate

CAS No.: 918967-52-9

Cat. No.: VC5788893

Molecular Formula: C12H17N3O3

Molecular Weight: 251.286

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918967-52-9 |

|---|---|

| Molecular Formula | C12H17N3O3 |

| Molecular Weight | 251.286 |

| IUPAC Name | tert-butyl N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbamate |

| Standard InChI | InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)14-9-6-4-8(5-7-9)10(13)15-17/h4-7,17H,1-3H3,(H2,13,15)(H,14,16) |

| Standard InChI Key | CQYZAFAVERQILX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=NO)N |

Introduction

Structural and Molecular Characteristics

Tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate is characterized by a carbamate backbone linked to a phenyl group substituted with a hydroxycarbamimidoyl functional group. The tert-butyl group () at the carbamate nitrogen confers steric bulk and stability, while the hydroxycarbamimidoyl moiety () introduces hydrogen-bonding capabilities and nucleophilic reactivity .

Molecular Properties

Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 918967-52-9 |

| MDL Number | MFCD08703160 |

| Density | Not reported |

| Melting/Boiling Points | Not reported |

The absence of reported density and thermal properties underscores the compound’s primary use in research settings rather than industrial applications .

Synthesis and Optimization

The synthesis of tert-butyl 4-(N-hydroxycarbamimidoyl)-phenylcarbamate typically involves a two-step process starting from tert-butyl(4-cyanophenyl)carbamate.

Reaction Mechanism

In the first step, tert-butyl(4-cyanophenyl)carbamate reacts with hydroxylamine hydrochloride () in ethanol under reflux conditions. Sodium hydrogencarbonate () is added to neutralize the hydrochloric acid byproduct, facilitating the nucleophilic addition of hydroxylamine to the nitrile group. This yields an intermediate hydroxyimidamide, which is subsequently purified via column chromatography .

Purification and Yield

Purification by silica gel column chromatography (eluent: ethyl acetate/hexane mixtures) typically achieves yields exceeding 70%. Advanced optimization studies suggest that adjusting the solvent polarity and reaction temperature can enhance yield and purity, though detailed protocols remain proprietary.

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its hydroxycarbamimidoyl and carbamate groups, enabling participation in diverse transformations.

Nucleophilic Substitution

The hydroxycarbamimidoyl moiety can act as a nucleophile, reacting with electrophiles such as acyl chlorides or alkyl halides. For example, treatment with acetyl chloride yields N-acetyl derivatives, a reaction monitored via -NMR spectroscopy.

Oxidation and Reduction

The hydroxyimine group () is susceptible to oxidation, forming nitroso intermediates, while catalytic hydrogenation reduces the imine bond to an amine. These reactions are critical for generating analogs in structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry

The compound serves as a versatile intermediate in drug discovery, particularly for synthesizing kinase and HDAC inhibitors.

HDAC Inhibitor Development

Derivatization of the hydroxycarbamimidoyl group has yielded analogs with improved HDAC6 selectivity, a target for neurodegenerative diseases. For instance, introducing bulky substituents at the phenyl ring enhances isoform specificity.

Prodrug Design

The tert-butyl carbamate group acts as a protecting moiety, enabling controlled release of active amines in physiological conditions. This property is exploited in prodrugs for enhanced bioavailability .

Future Research Directions

Synthetic Methodology

Developing one-pot syntheses using flow chemistry could reduce purification steps and improve scalability. Catalytic asymmetric methods may also enable access to enantiomerically pure derivatives.

Target Identification

High-throughput screening against orphan targets (e.g., bromodomains) could uncover novel therapeutic applications. Computational docking studies predict strong binding to BET family proteins, warranting experimental validation .

Toxicology and ADME Profiling

Comprehensive pharmacokinetic studies are needed to assess oral bioavailability and metabolic stability. Subacute toxicity testing in rodent models will clarify safety profiles for preclinical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume